3-(2-bromoethyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
3-(2-Bromoethyl)-2,3-dihydro-1H-isoindol-1-one: is an organic compound that belongs to the class of isoindolones. This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the isoindolone ring. Isoindolones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromoethyl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of isoindolone with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where isoindolone and 2-bromoethanol are continuously fed into the reactor along with a base. The reaction mixture is then heated to the required temperature, and the product is continuously collected and purified.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(2-Bromoethyl)-2,3-dihydro-1H-isoindol-1-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and sodium alkoxide in solvents like ethanol or methanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of substituted isoindolones with various functional groups.
Oxidation: Formation of oxo-isoindolones.
Reduction: Formation of amine derivatives of isoindolones.
Scientific Research Applications
Chemistry: 3-(2-Bromoethyl)-2,3-dihydro-1H-isoindol-1-one is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is used in the synthesis of novel drugs targeting specific biological pathways.
Industry: The compound finds applications in the agrochemical industry as a precursor for the synthesis of pesticides and herbicides. It is also used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-bromoethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets in biological systems. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological processes, resulting in the compound’s antimicrobial or anticancer effects.
Comparison with Similar Compounds
3-(2-Chloroethyl)-2,3-dihydro-1H-isoindol-1-one: Similar structure with a chloroethyl group instead of a bromoethyl group.
3-(2-Iodoethyl)-2,3-dihydro-1H-isoindol-1-one: Contains an iodoethyl group, which can exhibit different reactivity due to the larger atomic size of iodine.
3-(2-Fluoroethyl)-2,3-dihydro-1H-isoindol-1-one: Features a fluoroethyl group, which can influence the compound’s electronic properties and reactivity.
Uniqueness: The presence of the bromoethyl group in 3-(2-bromoethyl)-2,3-dihydro-1H-isoindol-1-one imparts unique reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.
Properties
CAS No. |
2680540-32-1 |
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Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
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